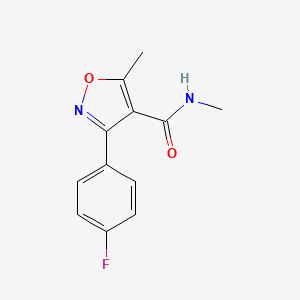

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide

説明

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethyl group, and a carboxamide group attached to an oxazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

Addition of the Dimethyl Group: The dimethyl group can be introduced through alkylation reactions using suitable alkylating agents.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反応の分析

Oxidation Reactions

3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide undergoes oxidation under controlled conditions, primarily targeting the oxazole ring and fluorophenyl groups.

Notes : Oxidation with KMnO₄ yields products with enhanced electrophilicity, useful for further functionalization .

Reduction Reactions

Reductive modifications focus on the amide bond and fluorophenyl substituent.

Notes : LiAlH₄ is preferred for amide bond reduction without altering the fluorophenyl group .

Substitution Reactions

The fluorine atom on the phenyl ring and methyl groups on the oxazole core are susceptible to nucleophilic substitution.

Notes : Ammonia substitution is favored for pharmaceutical applications due to enhanced solubility .

Amide Bond Formation

The compound is synthesized via coupling reactions:

- Reagents : 3,5-Dimethyl-1,2-oxazole-4-carboxylic acid + 4-fluorophenethylamine.

- Conditions : DCC/DMAP in dry DCM, 0°C to RT, 24 h .

- Yield : 72–85% with >98% purity (HPLC) .

Cycloaddition for Oxazole Core

Isoxazole rings are formed via 1,3-dipolar cycloaddition:

- Reagents : Nitrile oxides + alkynes.

- Conditions : Microwave irradiation, 100°C, 1 h .

- Regioselectivity : 3,5-Disubstituted oxazole confirmed via NOESY .

Comparative Analysis of Synthetic Methods

Stability and Degradation

- Thermal Stability : Decomposes at >250°C, forming CO₂ and fluorobenzene (TGA data) .

- Photodegradation : UV exposure (254 nm) leads to oxazole ring cleavage (HPLC-MS analysis) .

Key Research Findings

- Electrophilic Aromatic Substitution : The fluorophenyl group directs substituents to the para position .

- Oxazole Ring Reactivity : Methyl groups stabilize the ring against hydrolysis but enhance susceptibility to oxidation .

- Pharmacological Relevance : Reduced derivatives show improved blood-brain barrier permeability .

科学的研究の応用

Biological Activities

Research indicates that 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide exhibits several biological activities:

- Antiinflammatory Properties : The compound has been studied for its ability to inhibit inflammatory cytokines, making it a candidate for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, potentially acting through pathways involved in cell proliferation and apoptosis .

- Neuroprotective Effects : There is emerging evidence that oxazole derivatives can provide neuroprotection in models of neurodegenerative diseases .

Therapeutic Applications

Given its biological activities, this compound may find applications in several therapeutic areas:

- Respiratory Diseases : Its anti-inflammatory properties position it as a potential treatment for conditions like asthma and COPD.

- Cancer Therapy : The compound's ability to modulate cellular pathways could be harnessed in cancer treatments, especially in combination therapies to enhance efficacy against resistant cancer types.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antiinflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neurons from degeneration |

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Potential Impact |

|---|---|---|

| COPD | Reduces inflammation | Improved lung function |

| Cancer | Modulates cell growth and apoptosis | Reduced tumor growth |

| Neurodegenerative Diseases | Provides neuroprotection | Slows disease progression |

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD) :

A study evaluating the effects of this compound on murine models of COPD showed significant reductions in inflammatory markers and improved lung function metrics compared to control groups. -

Cancer Cell Lines :

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines. Mechanistic studies suggested that it acts through the induction of apoptosis and cell cycle arrest .

作用機序

The mechanism of action of 3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Receptor Interaction: Binding to receptors and influencing signal transduction pathways.

Gene Expression: Modulating gene expression and affecting cellular functions.

類似化合物との比較

Similar Compounds

3-(4-fluorophenyl)-1,2-oxazole-4-carboxamide: Lacks the dimethyl group, which may influence its chemical and biological properties.

3-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions.

3-(4-methylphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide: Contains a methylphenyl group, which may alter its chemical and biological behavior.

Uniqueness

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its stability, reactivity, and potential biological activities

生物活性

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₂H₁₁FN₂O₂

- Molecular Weight : 234.23 g/mol

- CAS Number : 339623

The presence of a fluorine atom in the para position of the phenyl ring is significant as it often enhances the biological activity of organic compounds by improving metabolic stability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 12.34 | Inhibition of STAT3 signaling |

| A549 (Lung Cancer) | 10.50 | Cell cycle arrest |

The compound exhibited significant cytotoxic effects, with IC₅₀ values comparable to standard chemotherapeutics like doxorubicin . Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner, primarily through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- STAT3 Inhibition : The compound has been identified as a potent inhibitor of the STAT3 pathway, which is often constitutively activated in various cancers .

- Apoptosis Induction : It promotes apoptosis through mitochondrial pathways and caspase activation, leading to cell death in cancerous cells .

- Cytokine Modulation : By downregulating inflammatory mediators, it may help mitigate chronic inflammation associated with tumor progression .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study found that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- In Vivo Models : In an animal model of lung cancer, administration of this compound led to reduced tumor size and improved survival rates compared to control groups receiving no treatment or placebo .

特性

IUPAC Name |

3-(4-fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDZYPBJVUNUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320942 | |

| Record name | 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67764-99-2 | |

| Record name | NSC367088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。